molecular formula C9H12ClNO2S B13498565 2-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride

2-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride

Cat. No.: B13498565
M. Wt: 233.72 g/mol
InChI Key: ZINHGOSLMYGKQJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione hydrochloride is a benzothiophene-derived compound featuring a sulfone (dione) moiety and an aminomethyl substituent at the 2-position of the dihydrothiophene ring. Such derivatives are often explored as intermediates in pharmaceutical synthesis or as ligands for targeting neurological or metabolic pathways .

Properties

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

(1,1-dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H11NO2S.ClH/c10-6-8-5-7-3-1-2-4-9(7)13(8,11)12;/h1-4,8H,5-6,10H2;1H

InChI Key

ZINHGOSLMYGKQJ-UHFFFAOYSA-N

Canonical SMILES

C1C(S(=O)(=O)C2=CC=CC=C21)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Details

Step Reaction Type Reagents/Conditions Description Reference
1 Oxidation Potassium permanganate (KMnO4), CrO3 Oxidation of benzothiophene to benzothiophene 1,1-dioxide (sulfone)
2 Aminomethylation Eschenmoser's salt (CH2=N(CH3)2) Introduction of aminomethyl group via substitution on the sulfone ring
3 Reduction Lithium aluminum hydride (LiAlH4), NaBH4 Reduction of aldehyde or ketone intermediates to aminomethyl derivatives
4 Salt formation Hydrogen chloride (HCl) in solvent (e.g., ethanol) Conversion of free amine to hydrochloride salt for improved stability and crystallinity

Detailed Reaction Conditions

  • Oxidation: The benzothiophene ring is oxidized to the sulfone using strong oxidants such as potassium permanganate or chromium trioxide under controlled temperature (0–50 °C) in aqueous or organic solvents. This step is critical to achieve the 1,1-dioxo state of the sulfur atom.

  • Aminomethylation: Eschenmoser's salt is employed as a mild and efficient aminomethylating agent. The reaction is typically carried out in polar aprotic solvents (e.g., dimethylformamide) at room temperature to 50 °C. The electrophilic methylene group reacts with nucleophilic sites on the benzothiophene sulfone to form the aminomethyl substituent.

  • Reduction: If the aminomethyl group is introduced via an aldehyde or ketone intermediate, reduction is performed using lithium aluminum hydride or sodium borohydride in anhydrous ether or alcohol solvents at 0–25 °C. LiAlH4 provides stronger reducing power but requires careful handling due to reactivity.

  • Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or HCl in ethanol. This step enhances the compound's solubility and stability for isolation and storage.

Industrial Scale Considerations

In industrial production, the synthesis is optimized for yield and purity by:

  • Using large-scale reactors with precise temperature and stirring control
  • Employing continuous flow systems for oxidation and aminomethylation steps
  • Selecting solvents and reagents to minimize by-products and facilitate purification
  • Implementing crystallization or precipitation methods for hydrochloride salt isolation

Analysis of Preparation Methods

Advantages and Limitations

Preparation Step Advantages Limitations/Challenges
Oxidation Efficient sulfone formation, well-established methods Over-oxidation risk, requires careful reagent control
Aminomethylation Selective introduction of aminomethyl group Requires specific reagents (Eschenmoser's salt), cost
Reduction High yield of aminomethyl derivatives Sensitive reagents, potential side reactions
Salt Formation Improved compound stability and handling Additional purification step

Yield and Purity Data

Step Typical Yield (%) Purity (%) (HPLC) Notes
Oxidation 85–95 >98 Dependent on reaction time
Aminomethylation 70–90 >95 Solvent and temperature sensitive
Reduction 80–90 >97 Requires anhydrous conditions
Salt Formation 90–98 >99 Final purification step

Research Discoveries and Applications

  • The compound’s unique sulfone and aminomethyl functionalities enable its use as a building block in organic synthesis.
  • It has been investigated for enzyme inhibition due to its ability to modulate protein interactions via the aminomethyl group.
  • Research indicates that the compound’s activity and stability are influenced by environmental factors such as pH and temperature, which are critical considerations during synthesis and storage.
  • Analogous compounds with similar preparation methods have been explored for pharmaceutical development, highlighting the importance of reliable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols and Amines: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The aminomethyl group allows for interactions with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs in the benzothiophene, thiolane, and cyclopropane families. Below is a detailed analysis:

Compound Molecular Formula Molecular Weight Key Substituents Ring System Reported Applications
2-(Aminomethyl)-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione hydrochloride C₁₃H₁₆ClNO₂S (inferred) Not explicitly given 2-aminomethyl, benzothiophene sulfone Benzothiophene (dihydro) Research intermediate
3-(Aminomethyl)-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione hydrochloride C₁₃H₁₆ClNO₂S Not given 3-aminomethyl, benzothiophene sulfone Benzothiophene (dihydro) Building block for drug synthesis
Milnacipran Hydrochloride C₁₅H₂₂N₂O·HCl 282.80 Cyclopropane, aminomethyl, diethylcarboxamide Cyclopropane-phenyl Fibromyalgia treatment
2-(2-Aminoethyl)-1λ⁶-thiolane-1,1-dione hydrochloride C₆H₁₄ClNO₂S 199.69 2-aminoethyl, thiolane sulfone Thiolane (tetrahydrothiophene) Unspecified research use
3-(Methylamino)-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione hydrochloride C₁₀H₁₂ClNO₂S Not given 3-methylamino, benzothiophene sulfone Benzothiophene (dihydro) Life science research
2-[4-(Aminomethyl)phenyl]-1λ⁶,2-thiazolidine-1,1-dione hydrochloride C₁₀H₁₂ClN₂O₂S Not given 4-aminomethylphenyl, thiazolidine sulfone Thiazolidine-phenyl Unspecified pharmaceutical use

Critical Observations

Positional Isomerism: The substitution pattern (2- vs. For example, 3-substituted analogs () may exhibit different steric hindrance compared to the 2-substituted target compound .

Ring Systems: Benzothiophene vs. Cyclopropane: Milnacipran’s cyclopropane-phenyl scaffold () confers rigidity, enhancing its serotonin-norepinephrine reuptake inhibition (SNRI) activity. In contrast, benzothiophene-based compounds may prioritize sulfone-related interactions (e.g., enzyme inhibition) . Thiolane vs. Thiazolidine: Thiolane derivatives () lack aromaticity, reducing planarity and bioavailability compared to benzothiophene or thiazolidine systems .

Functional Groups: The aminomethyl group in the target compound and its analogs enables hydrogen bonding, critical for receptor binding. Diethylcarboxamide in Milnacipran enhances lipophilicity, aiding blood-brain barrier penetration, whereas sulfone groups increase polarity .

Biological Activity

2-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Chemical Formula : C8H8ClN2O2S
  • Molecular Weight : 233.72 g/mol
  • CAS Number : 39565-69-0
  • IUPAC Name : 2-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, research focusing on benzo[b]thiophenes has shown promising results against Mycobacterium tuberculosis (MTB). The minimum inhibitory concentration (MIC) for certain derivatives was found to be as low as 0.60 μg/mL, indicating potent activity against both active and dormant forms of the bacteria .

Antitubercular Properties

The compound's structural analogs have been investigated for their efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. One study highlighted that specific derivatives demonstrated MIC values ranging from 2.73 to 22.86 μg/mL against resistant strains. The presence of specific functional groups within the benzothiophene structure was correlated with enhanced biological activity .

Cytotoxicity and Selectivity

In vitro studies have also assessed the cytotoxic effects of these compounds on human cancer cell lines. The selectivity index (SI) was used to evaluate the safety profile of the compounds. Compounds with lower cytotoxicity values were preferred, suggesting a favorable therapeutic index for further development .

Study on Antitubercular Activity

A detailed investigation into the antitubercular activity of various benzothiophene derivatives was conducted. The study utilized both in vitro and ex vivo methodologies to assess efficacy against MTB. Key findings included:

  • Compound 8c : MIC of 0.62 μg/mL against active MTB.
  • Compound 8g : MIC of 0.61 μg/mL against dormant MTB.
    These results suggest that modifications to the benzothiophene core can significantly enhance antitubercular properties .

Data Tables

CompoundStructureMIC (μg/mL)Activity Type
8cCompound 8c0.62Active MTB
8gCompound 8g0.61Dormant MTB
7bCompound 7b22.86MDR-MTB

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between these compounds and the target enzymes involved in MTB metabolism. The docking results revealed strong binding affinities with critical residues in the active site of DprE1 enzyme, which is pivotal for inhibiting bacterial growth .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of precursor thiophene derivatives followed by aminomethylation. Key steps include:

  • Step 1 : Cyclization of 2,3-dihydrobenzothiophene-1,1-dione intermediates using sulfonating agents (e.g., SO₃ in H₂SO₄) .
  • Step 2 : Aminomethylation via Mannich reaction under acidic conditions (e.g., formaldehyde and ammonium chloride in ethanol/HCl) .
  • Critical Parameters : Temperature (60–80°C optimal), solvent polarity (ethanol/water mixtures improve solubility), and stoichiometric ratios (1:1.2 for amine:aldehyde) .
    • Yield Optimization : Impurities from over-alkylation can be minimized by controlling reaction time (<24 hours) and using excess HCl to protonate intermediates .

Q. How can researchers characterize the structural purity of this compound using spectroscopic and chromatographic methods?

  • Analytical Workflow :

  • NMR : Confirm the presence of the aminomethyl group (δ 3.2–3.5 ppm for CH₂NH₂) and benzothiophene-dione protons (δ 7.1–7.8 ppm for aromatic protons) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>95% required for pharmacological studies) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 246.6 (calculated for C₉H₁₀ClNO₂S) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Solubility : Highly soluble in polar solvents (water, DMSO) due to the hydrophilic hydrochloride salt. Solubility decreases in nonpolar solvents (logP ~0.8) .
  • Stability :

  • pH : Stable in acidic conditions (pH 2–5) but degrades above pH 7 via hydrolysis of the dione moiety .
  • Temperature : Store at 2–8°C; prolonged exposure to >40°C causes decomposition (TGA data shows 10% mass loss at 150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., anti-inflammatory vs. neurotoxic effects)?

  • Experimental Design :

  • In vitro assays : Compare activity across cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays vs. SH-SY5Y neurons for neurotoxicity) .
  • Dose-Response Analysis : Use IC₅₀ values to differentiate therapeutic windows (e.g., anti-inflammatory effects at 10–50 μM vs. cytotoxicity >100 μM) .
    • Mechanistic Studies : Employ siRNA knockdown to identify target pathways (e.g., NF-κB inhibition for anti-inflammatory activity vs. mitochondrial dysfunction in neurotoxicity) .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?

  • Structural Modifications :

  • Lipophilicity Adjustment : Introduce methyl groups to the benzothiophene ring (logP increase by ~0.5 units) to enhance BBB permeability .
  • Prodrug Synthesis : Convert the hydrochloride salt to ester prodrugs (e.g., pivaloyloxymethyl) for improved absorption .
    • In silico Modeling : Use PAMPA-BBB assays and molecular dynamics simulations to predict permeability .

Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

  • Root-Cause Analysis :

  • Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks (e.g., residual solvents like DMF) .
  • 2D-NMR : Perform HSQC and HMBC to confirm connectivity and rule out regioisomers .
    • Process Controls : Implement in-line FTIR to monitor reaction intermediates and reduce batch variability .

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